2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid is a derivative of tetrahydrocarbazole, a compound that belongs to the class of heterocycles known for their significance in medicinal chemistry. These compounds are structurally related to tetrazoles, which are often used as bioisosteric replacements for carboxylic acids due to their metabolic stability and beneficial physicochemical properties . Tetrahydrocarbazoles, such as the one , are of interest due to their potential applications in drug design and synthesis.
Synthesis Analysis
The synthesis of tetrahydrocarbazole derivatives can be achieved through various methods. One such method is the one-pot asymmetric synthesis, which involves a [3 + 3] annulation of 2-alkynylindoles and donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids. This method has been shown to produce a series of optically active tetrahydrocarbazoles with high yields and excellent enantioselectivity . Additionally, multicomponent reactions (MCRs) offer a convergent approach to creating diverse tetrazole scaffolds, which are structurally related to tetrahydrocarbazoles, providing novelty and complexity in the synthesis process .
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid is characterized by the tetrahydrocarbazole core, which is a fused bicyclic ring system consisting of a benzene ring fused to a nine-membered carbazole ring. The presence of the carboxylic acid group at the 8-position introduces additional functionality that can be exploited in medicinal chemistry. The exact 3D conformations and binding modes of these compounds, however, are not fully understood and are an area of ongoing research .
Chemical Reactions Analysis
Reactions involving methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates, which are closely related to the compound of interest, have been studied. These reactions with hydroxylamine hydrochloride and alcoholic KOH yield 1-hydroxyimino-2,3,4,9-tetrahydro-1H-carbazoles, while reactions in acetic acid produce methyl isoxazolo[5,4-a]carbazole-3-carboxylates. The reaction outcomes vary depending on the conditions, such as acidic or basic environments, leading to different products like 1-hydroxycarbazoles, tetrahydro-1H-carbazol-1-ones, and carbimido- or thiocarbimido-tetrahydrocarbazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid and its derivatives are influenced by the tetrahydrocarbazole core and the substituents attached to it. These properties include metabolic stability, which is a desirable trait in drug development. The presence of a carboxylic acid group contributes to the compound's acidity and potential for forming salts and esters, which can affect its solubility and bioavailability. The optically active forms of tetrahydrocarbazoles, obtained through asymmetric synthesis, also have specific optical properties that can be crucial for their activity as pharmaceutical agents .
Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry .
- Application Summary : The compound is used in the chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . This process is used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application : The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was explored . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione .
- Results : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry .
- Application Summary : Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities .
- Methods of Application : Several studies have demonstrated the ability of carbazole derivatives to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells and modulate carbohydrate metabolism .
- Results : The therapeutic potential of natural, semi-synthetic or synthetic carbazole-containing molecules has expanded considerably owing to their role in the pathogenesis and development of diabetes .
Application in Antimicrobial Research
- Field : Antimicrobial Research .
- Application Summary : Carbazole derivatives have been assessed for their antimicrobial activity towards various bacterial and fungal strains .
- Methods of Application : The antimicrobial activity of the carbazole derivatives was evaluated using the serial dilution method .
- Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new antimicrobial agents .
Application in Antioxidant Research
- Field : Antioxidant Research .
- Application Summary : Carbazole derivatives have been studied for their antioxidant properties .
- Methods of Application : The antioxidant properties of the carbazole derivatives were evaluated based on their ability to act as a radical scavenger and modulate endothelial NO production .
- Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new antioxidant agents .
Application in Organic Synthesis
- Field : Organic Synthesis .
- Application Summary : The first organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers has been developed .
- Methods of Application : The styrene derivatives were isolated in good to high yields with high diastereoselectivities . Moderate enantioselectivities were achieved with a chiral catalyst .
- Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new organic synthesis methods .
Application in Anticancer Research
- Field : Anticancer Research .
- Application Summary : Carbazole derivatives have been studied for their potential anticancer properties .
- Methods of Application : The methods of application and experimental procedures are not specified in the source .
- Results : The results of these studies are not specified in the source, but this research could potentially lead to the development of new anticancer agents .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBJTDRFZSKTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366262 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641615 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
CAS RN |
65764-56-9 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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